2-azido-N-(2,4-dimethoxyphenyl)acetamide

Description

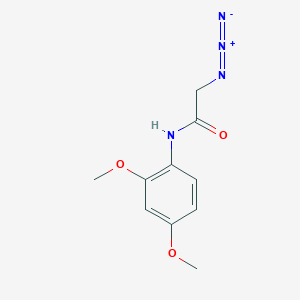

2-Azido-N-(2,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring an azide (-N₃) group at the α-carbon of the acetamide backbone and a 2,4-dimethoxyphenyl substituent on the nitrogen atom. This compound belongs to the N-arylacetamide family, which is widely studied for applications in medicinal chemistry, agrochemicals, and organic synthesis due to their versatility as intermediates for heterocyclic compounds like tetrazoles and triazolines . The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the dimethoxyaryl moiety may enhance solubility and influence electronic properties.

Properties

IUPAC Name |

2-azido-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-16-7-3-4-8(9(5-7)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVABHEWIXTXDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-azido-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

2-azido-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azido-N-(2,4-dimethoxyphenyl)acetamide involves its azido group, which can undergo various chemical transformations. In biological systems, the azido group can react with alkyne-containing molecules to form stable triazoles, facilitating the study of biomolecular interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

- 2-Azido-N-(4-methylphenyl)acetamide (–10): The 4-methyl group is electron-donating, mildly increasing the electron density of the aryl ring. Crystal structure (monoclinic, P21/c) reveals three independent molecules in the asymmetric unit with varying azide orientations (N–N–C–C torsion angles: 173.9°, 102.7°, 173.6°). Hydrogen bonding via N–H···O forms zigzag chains along the c-axis . Melting point: 360–362 K; synthesis yield: 73% .

- 2-Azido-N-(4-fluorophenyl)acetamide (cited in ): The 4-fluoro substituent is electron-withdrawing, altering the aryl ring’s electronic profile. Fluorine’s smaller size compared to methyl or methoxy may reduce steric hindrance.

- 2-Azido-N-(3,5-dimethoxyphenyl)acetamide (): The 3,5-dimethoxy substitution provides symmetry and enhanced solubility due to two electron-donating methoxy groups. This may facilitate intermolecular interactions in crystal packing. No crystallographic data are provided, but methoxy groups likely participate in hydrogen bonding as acceptors (C–H···O) .

Target Compound: 2-Azido-N-(2,4-dimethoxyphenyl)acetamide

- The 2,4-dimethoxy substitution introduces steric and electronic asymmetry. Methoxy groups at ortho and para positions may lead to unique hydrogen-bonding networks (e.g., O–H···N or C–H···O) and influence azide reactivity.

- Predicted higher solubility in polar solvents compared to methyl or fluoro analogs.

Azide Group Conformation

The azide group’s rotational flexibility is critical for reactivity. In 2-azido-N-(4-methylphenyl)acetamide, the azide adopts both linear (torsion ~173°) and bent (102.7°) conformations, affecting its participation in cycloaddition reactions . For the 2,4-dimethoxy analog, steric hindrance from the ortho-methoxy group may restrict azide rotation, favoring a specific conformation for click chemistry applications.

Crystallographic and Hydrogen-Bonding Patterns

The 2,4-dimethoxy analog’s crystal structure is expected to exhibit layered packing stabilized by multiple hydrogen bonds, with methoxy oxygens acting as hydrogen-bond acceptors.

Biological Activity

2-Azido-N-(2,4-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The azide functional group provides unique reactivity, making it a valuable precursor for various transformations that can lead to biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula for 2-azido-N-(2,4-dimethoxyphenyl)acetamide is . The presence of the azide group () allows for click chemistry applications, particularly in labeling and modifying biomolecules without disrupting their natural functions.

The biological activity of 2-azido-N-(2,4-dimethoxyphenyl)acetamide can be attributed to its ability to undergo various chemical transformations:

- Reduction of the Azide Group : This can yield amines, which may interact with specific biological targets such as enzymes or receptors.

- Cycloaddition Reactions : The azide can participate in cycloaddition reactions with alkynes, forming stable triazole linkages that are often utilized in drug development and bioorthogonal chemistry .

Anticancer Activity

Research indicates that derivatives of azido compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance cytotoxicity against specific cancer types .

Research Findings and Case Studies

Applications in Medicinal Chemistry

- Drug Development : The ability to form stable linkages through click chemistry makes 2-azido-N-(2,4-dimethoxyphenyl)acetamide a candidate for drug conjugates.

- Bioorthogonal Chemistry : Its reactivity allows for selective labeling of biomolecules in live cells, facilitating studies on protein interactions and cellular processes .

- Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds that may possess pharmacological properties .

Q & A

Q. How can researchers optimize the synthesis of 2-azido-N-(2,4-dimethoxyphenyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Temperature Control : Maintaining reaction temperatures between 0–25°C to prevent azide decomposition .

- Inert Atmosphere : Using nitrogen/argon to avoid moisture-sensitive side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product .

- Yield Monitoring : Tracking intermediates via TLC and adjusting stoichiometry of azide precursors (e.g., sodium azide) to minimize by-products .

Q. What spectroscopic methods are most effective for confirming the structural integrity of 2-azido-N-(2,4-dimethoxyphenyl)acetamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify methoxy, aryl, and azide group positions (e.g., δ 3.8–4.0 ppm for methoxy protons) .

- IR Spectroscopy : Strong absorption at ~2100 cm confirms the azide (-N) group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] at m/z 291.0984) .

Q. What are the key solubility and stability considerations for handling 2-azido-N-(2,4-dimethoxyphenyl)acetamide in experimental workflows?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Pre-formulate with co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Store at –20°C under inert gas; avoid prolonged light exposure due to azide photodegradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving 2-azido-N-(2,4-dimethoxyphenyl)acetamide in click chemistry applications?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor copper-catalyzed azide-alkyne cycloaddition (CuAAC) rates .

- Isotopic Labeling : N-labeled azide to track regioselectivity in triazole formation via H-N HMBC NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies .

Q. How can researchers resolve contradictions in observed biological activity data for 2-azido-N-(2,4-dimethoxyphenyl)acetamide across different assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates under physiological conditions .

Q. What strategies are recommended for derivatizing 2-azido-N-(2,4-dimethoxyphenyl)acetamide to enhance its bioactivity or target selectivity?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the aryl ring to enhance electrophilicity .

- Prodrug Design : Conjugate with esterase-cleavable groups (e.g., acetyloxy) for targeted release in cancer cells .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied azide chain lengths and evaluate via molecular docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.